1-Isopropyl-4-(trifluoromethyl)benzene

Description

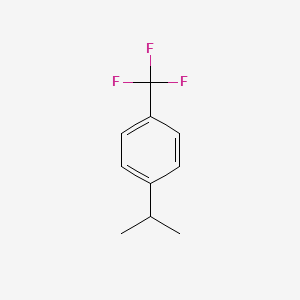

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQZZDWFWOIRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344808 | |

| Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32445-99-1 | |

| Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1 Isopropyl 4 Trifluoromethyl Benzene

Electrophilic Aromatic Substitution Reactions of Trifluoromethylated Benzene (B151609) Derivatives

The reactivity of 1-isopropyl-4-(trifluoromethyl)benzene in electrophilic aromatic substitution (EAS) is governed by the interplay of the two substituents on the benzene ring: the isopropyl group and the trifluoromethyl group. The isopropyl group is an alkyl group, which is known to be an activating group and an ortho, para-director. youtube.comyoutube.com This is due to its electron-donating inductive effect (+I) and hyperconjugation, which enrich the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org The stabilization of the intermediate carbocation (the sigma complex) is greatest when the electrophile attacks the positions ortho or para to the alkyl group. libretexts.org

Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating group and a meta-director. youtube.comwikipedia.org The high electronegativity of the fluorine atoms causes a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the benzene ring, making it less reactive towards electrophiles. youtube.comvaia.com This deactivating effect is pronounced, making trifluoromethylbenzene much less reactive than toluene (B28343) in EAS reactions. vaia.com The trifluoromethyl group directs incoming electrophiles to the meta position because the deactivating effect is least pronounced at this position, and the carbocation intermediates for ortho and para attack are significantly destabilized. youtube.com

| Substituent | Effect on Reactivity | Directing Effect | Governing Electronic Effect |

|---|---|---|---|

| Isopropyl (-CH(CH₃)₂) | Activating | Ortho, Para | +I (Inductive), Hyperconjugation |

| Trifluoromethyl (-CF₃) | Deactivating | Meta | -I (Inductive) |

Metal-Catalyzed Cross-Coupling Transformations Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions as a substrate, it would first need to be converted into an aryl halide or pseudohalide (e.g., triflate). Halogenation via electrophilic aromatic substitution, for example, could introduce a bromine or chlorine atom at a position ortho to the isopropyl group. This functionalized derivative could then be used in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. researchgate.net An aryl bromide derivative of this compound could react with a boronic acid or ester to form a new C-C bond, allowing for the introduction of a wide range of alkyl, alkenyl, or aryl groups. orgsyn.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This would be a key strategy for synthesizing aniline (B41778) derivatives of this compound. The reaction is compatible with a broad scope of primary and secondary amines. wikipedia.org

The presence of the trifluoromethyl group can influence the reactivity of the aryl halide in these coupling reactions. Electron-withdrawing groups can sometimes facilitate the oxidative addition step in the catalytic cycle. Catalyst systems with specialized ligands, such as sterically hindered phosphines, have been developed to improve the efficiency of these couplings for a wide variety of substrates, including those bearing trifluoromethyl groups. wikipedia.orgresearchgate.net

| Cross-Coupling Reaction | Catalyst (Typical) | Bond Formed | Reactants |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Aryl Halide/Triflate + Organoboron Compound |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl Halide/Triflate + Amine |

Functional Group Interconversions and Modifications on the Isopropyl Moiety

The isopropyl group offers a site for various chemical transformations, primarily at the benzylic position (the carbon atom attached to the aromatic ring). The C-H bond at this position is weaker than other C-H bonds in the alkyl chain due to the resonance stabilization of the resulting benzylic radical or cation. wordpress.com

One of the most significant reactions of the isopropyl group is oxidation. Similar to cumene (B47948) (isopropylbenzene), this compound can be oxidized. wordpress.comceur-ws.org The benzylic C-H bond is susceptible to attack by oxidizing agents. wordpress.com For instance, air oxidation can lead to the formation of a hydroperoxide. ceur-ws.org This process is a radical chain reaction. ceur-ws.org The resulting hydroperoxide can then be treated with acid to undergo rearrangement, a reaction analogous to the cumene process for phenol (B47542) and acetone (B3395972) production. wordpress.com

Other benzylic functionalization reactions are also possible. These can include:

Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator), the benzylic hydrogen can be replaced by a bromine atom.

Benzylic Oxidation to an Alcohol or Ketone: Stronger oxidizing agents can convert the isopropyl group into other functionalities. Depending on the reaction conditions, oxidation can yield 2-(4-(trifluoromethyl)phenyl)propan-2-ol (B1303344) or, with cleavage, 4-(trifluoromethyl)acetophenone. google.comgoogle.com

Benzylic C-H Functionalization: Modern methods involving transition metal catalysis allow for the direct functionalization of benzylic C-H bonds, enabling the formation of C-O, C-N, and C-C bonds. nih.govresearchgate.netrsc.org These reactions often proceed through radical or organometallic intermediates. nih.gov

Advanced Derivatization Methodologies for this compound

While this section title might imply using trifluoromethylated reagents to derivatize the target molecule, it's more common in the broader context of chemical synthesis to use trifluoromethylated building blocks to construct more complex molecules. For instance, derivatives of this compound, such as the corresponding aryl halides, could be coupled with various trifluoromethylated reagents to introduce additional CF₃ groups or other fluorinated moieties, although this would be a specialized application.

More relevant to advanced derivatization of the molecule itself are modern synthetic methods that allow for precise modification. For example, catalytic C-H activation could be used to introduce functional groups directly onto the aromatic ring, potentially at positions that are not easily accessible through classical EAS reactions, although the directing effects of the existing substituents would still be a major factor. The development of catalysts that can overcome strong directing group effects is an active area of research.

Chemical derivatization is frequently employed to enhance the analytical detection of compounds by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netjfda-online.com this compound itself is a relatively nonpolar and volatile compound, making it suitable for direct analysis by GC-MS.

However, if derivatives of this compound are synthesized, for example, by oxidizing the isopropyl group to an alcohol or by introducing an amino group on the ring, derivatization for analysis becomes more relevant.

For GC Analysis: Polar functional groups like alcohols (-OH) and amines (-NH₂) can cause poor peak shape and adsorption in GC systems. jfda-online.comgcms.cz These groups can be derivatized to increase volatility and thermal stability. youtube.com Common methods include:

Silylation: Replacing active hydrogens in -OH or -NH₂ groups with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov

Acylation: Introducing an acyl group, often using fluorinated anhydrides to improve detection by electron capture detectors. jfda-online.com

For HPLC Analysis: Derivatization for HPLC is often performed to improve the detectability of an analyte, especially for UV-Visible or fluorescence detection. researchgate.netlibretexts.org This typically involves attaching a "tag" to the molecule that has strong chromophoric or fluorophoric properties. libretexts.org For instance, an amino derivative of this compound could be reacted with dansyl chloride or fluorescamine (B152294) to produce a highly fluorescent product, enabling very sensitive detection. researchgate.netlibretexts.org Derivatization can also be used to make polar compounds more hydrophobic, increasing their retention in reverse-phase HPLC. libretexts.org

| Analytical Technique | Purpose of Derivatization | Example Reagent | Target Functional Group |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility/thermal stability | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH₂ |

| Improve detection (ECD) | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH₂ | |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV-Vis detection | Benzoyl chloride | -OH, -NH₂ |

| Enhance fluorescence detection | Dansyl chloride | -OH, -NH₂ |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-isopropyl-4-(trifluoromethyl)benzene, providing unambiguous information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the isopropyl and aromatic protons. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the isopropyl group appear as one doublet, while the protons ortho to the trifluoromethyl group appear as another. The isopropyl group itself gives rise to a septet for the single methine (CH) proton, which is split by the six equivalent methyl (CH₃) protons. These methyl protons appear as a doublet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl and methine carbons of the isopropyl group, the four unique carbons of the benzene ring (two substituted and two protonated), and the carbon of the trifluoromethyl group. The carbon atom of the CF₃ group exhibits a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms and appears at a specific chemical shift due to the strong deshielding effect of the fluorine atoms. beilstein-journals.org

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet, as there are no other fluorine atoms in the molecule for spin-spin coupling. The chemical shift of this singlet is indicative of the CF₃ group attached to an aromatic ring. beilstein-journals.orgcolorado.edu The absence of coupling in the ¹⁹F spectrum confirms the presence of a single, isolated trifluoromethyl group.

Table 1: Predicted NMR Spectral Data for this compound This table presents expected chemical shifts (δ) and multiplicities based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.5 | Doublet | 2H, Aromatic (ortho to -CF₃) |

| ~ 7.3 | Doublet | 2H, Aromatic (ortho to -CH(CH₃)₂) | |

| ~ 3.0 | Septet | 1H, Isopropyl CH | |

| ~ 1.25 | Doublet | 6H, Isopropyl CH₃ | |

| ¹³C | ~ 152 | Singlet | Quaternary Aromatic C-CH(CH₃)₂ |

| ~ 129 (q) | Quartet | Quaternary Aromatic C-CF₃ | |

| ~ 127 | Singlet | Aromatic CH | |

| ~ 126 | Singlet | Aromatic CH | |

| ~ 124 (q) | Quartet | C F₃ | |

| ~ 34 | Singlet | Isopropyl C H | |

| ~ 24 | Singlet | Isopropyl C H₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. The electron ionization (EI) mass spectrum typically shows a distinct molecular ion (M⁺) peak.

The molecular weight of this compound is 188.19 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 188. nih.gov The fragmentation pattern is characteristic of alkylbenzenes containing a trifluoromethyl group. A prominent fragmentation pathway involves the benzylic cleavage and loss of a methyl radical (•CH₃), resulting in a stable benzylic cation. libretexts.orgcore.ac.uk This leads to a significant peak at m/z 173 (M-15). nih.gov Further fragmentation can occur, but the M⁺ and [M-15]⁺ ions are generally the most informative for structural identification. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 188 | [C₁₀H₁₁F₃]⁺ | Molecular Ion (M⁺) |

| 173 | [C₉H₈F₃]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are like a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the isopropyl group appear just below 3000 cm⁻¹. nih.govresearchgate.net

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region. beilstein-journals.org

C-H Bending: Out-of-plane C-H bending vibrations for the 1,4-disubstituted ring are found in the 850-800 cm⁻¹ range, which is diagnostic of the substitution pattern. nih.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-C bonds of the isopropyl group, which may be weak in the IR spectrum. nih.govaip.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. While not as common as NMR or MS for routine characterization of simple organic molecules, XPS can provide valuable insights, especially for surface-adsorbed species or in materials science applications. rsc.orgpsi.ch

For this compound, an XPS analysis would reveal peaks corresponding to the core-level electrons of carbon (C 1s) and fluorine (F 1s). The C 1s spectrum would be complex, with resolvable peaks for the different carbon environments: the aliphatic carbons of the isopropyl group, the aromatic carbons, and the carbon of the trifluoromethyl group. Due to the high electronegativity of the three fluorine atoms, the C 1s binding energy for the CF₃ carbon would be shifted significantly to a higher value compared to the other carbon signals. The F 1s spectrum would show a single, intense peak, confirming the presence of fluorine in one chemical environment. nist.govnist.gov

Applications of Advanced Spectroscopic Techniques for Understanding Trifluoromethylated Systems (e.g., Fluorescence Spectroscopy, Time-Resolved Spectroscopy)

Advanced spectroscopic techniques like fluorescence and time-resolved spectroscopy are crucial for understanding the photophysical properties of trifluoromethylated aromatic systems. The introduction of a trifluoromethyl group, an electron-withdrawing substituent, can significantly alter the electronic structure and excited-state dynamics of the benzene ring. bohrium.comresearchgate.net

Fluorescence Spectroscopy: This technique measures the fluorescence emission from a sample after it absorbs light. wikipedia.org The fluorescence spectrum provides information about the electronic energy levels of a molecule. For trifluoromethylated benzenes, the position and intensity of the fluorescence emission can be sensitive to the substitution pattern and the solvent environment. bohrium.comaip.org The CF₃ group can influence the energy of the excited singlet state and the efficiency of fluorescence versus other de-excitation pathways. bohrium.comresearchgate.net

Time-Resolved Spectroscopy: This method studies dynamic processes that occur on very short timescales, such as the lifetimes of excited electronic states. wikipedia.org Using techniques like time-resolved fluorescence or transient absorption spectroscopy, researchers can measure how long a molecule like this compound remains in its excited state after absorbing a photon. wikipedia.orgrsc.org This information is critical for understanding photochemical reactions and energy transfer processes, providing insights into how the CF₃ group impacts the stability and reactivity of the excited molecule. rsc.org

Research Applications in Chemical Science

Role in Medicinal Chemistry Research and Molecular Design

The trifluoromethyl (-CF3) and isopropyl groups exert profound and distinct effects on a molecule's interaction with biological targets like proteins and enzymes.

The trifluoromethyl group is a key functional group in medicinal chemistry, valued for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. researchgate.netwechemglobal.com Its high electronegativity can alter the electronic properties of the aromatic ring, influencing hydrogen bonding and electrostatic interactions with biological targets. mdpi.comresearchgate.net The substitution of a methyl group with a trifluoromethyl group can protect against metabolic oxidation, thereby increasing the compound's half-life in biological systems. mdpi.comwikipedia.org Furthermore, the -CF3 group is often used as a bioisostere for groups like chlorine or methyl, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize binding affinity and selectivity. mdpi.comwikipedia.org

The isopropyl group , a bulky and branched alkyl substituent, primarily influences molecular interactions through steric effects and by increasing lipophilicity. fiveable.meomicsonline.org Its size can dictate the conformational preferences of a molecule, which is crucial for achieving optimal orientation within a biological target's binding site. fiveable.me The hydrophobicity of the isopropyl group can enhance a molecule's ability to cross cellular membranes and can contribute to hydrophobic interactions within the binding pocket of a receptor or enzyme, often leading to improved binding affinity. fiveable.meomicsonline.org

Table 1: Physicochemical Properties and Biological Impact of Key Functional Groups

| Functional Group | Key Physicochemical Properties | Impact on Molecular Interactions and Biological Profile |

|---|---|---|

| Trifluoromethyl (-CF3) | High Electronegativity, Strong Electron-Withdrawing Effect, Increased Lipophilicity (Hansch π = +0.88), High Metabolic Stability. mdpi.com | Enhances binding affinity through electrostatic interactions, blocks metabolic oxidation, improves membrane permeability, acts as a bioisostere for other groups. mdpi.comwikipedia.org |

| Isopropyl (-CH(CH3)2) | Bulky/Branched Structure, Increased Lipophilicity, Electron-Donating (weak). fiveable.meomicsonline.org | Influences molecular conformation through steric hindrance, enhances hydrophobic interactions with biological targets, can improve membrane permeability. fiveable.meomicsonline.org |

| Methyl (-CH3) | Smaller Size, Lower Lipophilicity compared to -CF3. | Can be susceptible to metabolic oxidation. wikipedia.org |

| Chlorine (-Cl) | Similar Steric Size to -CF3, Electronegative. mdpi.com | Often replaced by -CF3 as a bioisosteric substitution to improve metabolic stability and modulate electronic properties. wikipedia.orgwikipedia.org |

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For trifluoromethylated aromatic scaffolds, SAR principles are pivotal in optimizing lead compounds into viable drug candidates. mdpi.combohrium.com

The introduction of a trifluoromethyl group into an aromatic ring is a common strategy to enhance biological activity. wechemglobal.com Its strong electron-withdrawing properties can significantly alter the acidity or basicity of nearby functional groups, which can be critical for binding to a biological target. wikipedia.org The position of the -CF3 group on the aromatic ring is crucial and can dramatically affect the compound's potency and selectivity. By deactivating the aromatic ring, the -CF3 group can also reduce susceptibility to metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.com

In the context of 1-isopropyl-4-(trifluoromethyl)benzene, the para-substitution pattern fixes the relative positions of the two groups. SAR studies on derivatives would typically involve modifications to other positions on the benzene (B151609) ring or alterations to the isopropyl group. For instance, replacing the isopropyl group with other alkyl groups of varying size and lipophilicity could reveal crucial information about the steric and hydrophobic requirements of the target's binding pocket. These studies help medicinal chemists to systematically refine the molecular structure to achieve desired therapeutic effects while minimizing off-target interactions. wechemglobal.com

The this compound framework can serve as a foundational building block for creating more complex molecules known as chemical biology probes. These probes are essential tools for studying biological processes in real-time within cellular environments.

The trifluoromethyl group is particularly useful in this context as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgacs.org Since fluorine has a 100% natural abundance and there is virtually no background signal in biological systems, ¹⁹F NMR is a highly sensitive technique. rsc.orgacs.org Incorporating a -CF3 group into a probe allows researchers to monitor the probe's interactions with its biological target, observe enzymatic reactions, and study protein and nucleic acid structures without the interference seen in traditional proton (¹H) NMR. acs.org The three equivalent fluorine atoms in the -CF3 group amplify the NMR signal, enhancing sensitivity. rsc.orgacs.org For example, a probe containing the trifluoromethylated scaffold could be designed to bind to a specific enzyme. By using ¹⁹F NMR, researchers could then track changes in the fluorine signal upon binding, providing valuable information about the enzyme's function and mechanism. acs.org Recently, the strategic placement of a benzylic trifluoromethyl group has been shown to accelerate the activation of fluorescent probes, enabling more rapid and sensitive detection of biological molecules like hydrogen sulfide. biorxiv.org

Contributions to Materials Science and Functional Materials Development

Trifluoromethylated aromatic compounds, including structures related to this compound, are significant in materials science for creating functional materials with unique optical, electronic, and physical properties. rsc.org

Trifluoromethylated aromatics have been synthesized for use in nematic LC mixtures, aiming for materials with high clearing points and high birefringence. tandfonline.comresearchgate.net The presence of the -CF3 group can influence the mesophase behavior, melting point, and viscosity of the liquid crystal material. tandfonline.com

In optoelectronics, polymers and materials derived from trifluoromethylated aromatics are explored for applications due to their tunable electronic properties. mdpi.commun.ca The electron-withdrawing nature of the -CF3 group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a conjugated polymer, which is beneficial for applications in organic solar cells and other electronic devices. rsc.orgrsc.org Polyimides containing -CF3 groups exhibit high optical transparency, low dielectric constants, and excellent thermal stability, making them attractive for use in next-generation microelectronic and optoelectronic devices. mdpi.comrsc.org

The introduction of trifluoromethyl groups into polymer backbones imparts a range of desirable properties. rsc.org Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific surface properties like low surface energy (hydrophobicity and oleophobicity). rsc.orgresearchgate.net

Monomers containing the trifluoromethylbenzene moiety can be polymerized to create advanced materials. For example, fluorinated polyimides prepared from diamine monomers with pendant trifluoromethylphenyl groups show excellent solubility, high optical transparency, low dielectric constants, and impressive thermal stability, with 5% weight loss occurring at temperatures above 550°C. rsc.org The bulkiness of the -CF3 group can disrupt polymer chain packing, increasing free volume, which leads to improved solubility and lower dielectric constants. rsc.org

In the context of polymer solar cells, incorporating -CF3 groups into polymer donors has been shown to lower the HOMO energy level and improve intermolecular interactions, leading to a significant increase in power conversion efficiency compared to non-fluorinated counterparts. rsc.orgrsc.org These findings highlight the potential of using trifluoromethylated building blocks to develop new high-performance materials for a variety of advanced applications. rsc.orgresearchgate.net

Table 2: Properties of Polymers Containing Trifluoromethyl Groups

| Property | Effect of Trifluoromethyl (-CF3) Group Incorporation | Rationale | Application Area |

|---|---|---|---|

| Thermal Stability | Increased | High C-F bond energy. | High-performance plastics, Aerospace. rsc.orgresearchgate.net |

| Solubility | Generally Increased | Bulky -CF3 groups disrupt polymer chain packing, increasing free volume. rsc.org | Processable high-performance polymers. |

| Dielectric Constant | Decreased | Low polarizability of the C-F bond and increased free volume. rsc.org | Microelectronics, Insulating materials. |

| Optical Transparency | Increased | Suppression of intermolecular charge-transfer complex formation. mdpi.comrsc.org | Optoelectronics, Flexible displays. |

| Surface Energy | Decreased | Low polarizability and weak intermolecular forces of fluorinated surfaces. | Hydrophobic/Oleophobic coatings. |

| Energy Levels (HOMO/LUMO) | Lowered | Strong electron-withdrawing nature of the -CF3 group. rsc.org | Polymer solar cells, Organic electronics. |

Applications in Dye Chemistry and Functional Pigments

The compound this compound serves as a crucial intermediate in the synthesis of specialized dyes and functional pigments. Its unique structure, featuring both a bulky, hydrophobic isopropyl group and a strongly electron-withdrawing trifluoromethyl group, allows for the creation of colorants with enhanced properties tailored for specific high-performance applications. The primary route to incorporate this moiety into a dye structure is by first converting it into an aromatic amine, such as 4-amino-1-isopropyl-2-(trifluoromethyl)benzene, which can then act as the diazo component in the synthesis of azo dyes.

Azo dyes are the most significant class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis fundamentally involves a two-step process:

Diazotization: An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.

Coupling: The diazonium salt then reacts with a coupling component, which is an electron-rich nucleophile like a phenol (B47542), naphthol, or another aromatic amine, to form the stable azo dye.

The specific substituents on the aromatic rings of both the diazo and coupling components determine the final color, solubility, and functional properties of the dye.

Influence on Dye Properties

The incorporation of the 1-isopropyl-4-(trifluoromethyl)phenyl group into dye molecules imparts several desirable characteristics, primarily due to the electronic and steric effects of the trifluoromethyl (CF₃) and isopropyl substituents.

Enhanced Lightfastness: The trifluoromethyl group is known to significantly improve the photostability of dyes. The strong carbon-fluorine bonds are resistant to homolytic cleavage by UV radiation, a primary mechanism of dye fading. Research on disperse dyes containing a trifluoromethyl group has demonstrated excellent lightfastness when applied to polyester (B1180765) fabrics. This enhanced stability is attributed to the unique supramolecular structure formed, where weak hydrogen bonds involving the fluorine atoms help dissipate energy and protect the chromophore from photodegradation.

Solvatochromism and Color Tuning: The powerful electron-withdrawing nature of the CF₃ group influences the electronic distribution within the dye's conjugated system. This affects the energy of the π→π* electronic transitions, which are responsible for color. By strategically placing this group, the absorption maximum (λmax) can be shifted, allowing for the fine-tuning of the dye's color. Dyes containing this moiety may exhibit positive solvatochromism, where the color changes with the polarity of the solvent, a useful property for certain functional applications.

Research Findings in Azo Dyes

While specific research detailing the synthesis of dyes directly from this compound is specialized, studies on analogous trifluoromethyl-containing aromatic amines provide clear evidence of their utility. For instance, monoazo acid dyes synthesized from m-trifluoromethyl aniline (B41778) have been shown to impart improved water-repellent properties to polyamide fabrics like wool, silk, and nylon, without compromising other performance characteristics.

The table below summarizes the typical properties observed in disperse azo dyes that incorporate a trifluoromethylphenyl moiety, based on findings from related structures.

| Property | Observation | Rationale |

| Lightfastness Rating (Polyester) | Excellent (Grades 6-7) | The high bond energy of C-F bonds in the CF₃ group resists photodegradation. |

| Wash Fastness (ISO) | Very Good to Excellent (Grades 4-5) | Increased molecular size and hydrophobicity from isopropyl and CF₃ groups enhance fiber affinity. |

| Sublimation Fastness | High | The bulky structure limits the mobility and volatility of the dye molecule within the fiber. |

| Color Palette | Yellow to Red | Dependent on the coupling component used in synthesis. |

| Solvatochromic Effect | Positive | The strong electron-withdrawing nature of the CF₃ group alters the charge distribution in the excited state. |

Applications in Functional Pigments

Beyond traditional textile dyeing, the this compound scaffold is valuable in the development of functional pigments. These are colorants designed not just for their color but for additional properties such as thermal stability, chemical resistance, and specific interactions with light. The stability conferred by the trifluoromethyl group makes pigments derived from this intermediate suitable for use in demanding environments, such as in automotive coatings, high-performance plastics, and specialty inks for ink-jet printing. The structural features can lead to pigments with high color strength, good dispersibility in various media, and long-term durability.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Fluorination Reagents and Methodologies

The synthesis of trifluoromethylated arenes often relies on harsh conditions or expensive reagents. The future in this field is geared towards greener and more efficient fluorination processes. figshare.com A significant area of development is the design of novel electrophilic fluorinating agents that are safer and more selective. Reagents like Selectfluor® have become versatile tools for the selective fluorination of electron-rich centers under mild conditions and are compatible with various catalytic systems, including transition-metal catalysis and photocatalysis. fda.gov

Furthermore, sustainable methodologies are gaining traction. This includes the development of solid-state aromatic nucleophilic fluorination techniques using simple salts like potassium fluoride (KF) in mechanochemical protocols, which avoid the need for highly polar, high-boiling solvents. beilstein-journals.org Research is also advancing in the realm of electrochemical fluorination and photoredox catalysis, which can offer metal-free conditions for C–H fluorination, reducing waste and improving the environmental profile of these transformations. fda.gov The development of renewable reagents for nucleophilic fluorination is another key area, aiming to create more cost-effective and environmentally friendly routes to valuable fluorine-containing molecules. jst.go.jp

| Reagent/Methodology | Key Advantages |

| Selectfluor® | Air and moisture stable, broad functional group tolerance, operational simplicity. fda.gov |

| Solid-State Fluorination (KF) | Avoids toxic solvents, rapid reaction times, ambient conditions. beilstein-journals.org |

| Photoredox Catalysis | Metal-free conditions, mild reaction setup (e.g., blue-light irradiation). fda.gov |

| Renewable Nucleophilic Reagents | Potential for increased cost-effectiveness and sustainability. jst.go.jp |

Advances in Chemo-, Regio-, and Stereoselective Functionalization of 1-Isopropyl-4-(trifluoromethyl)benzene

Direct C–H functionalization is a powerful tool for modifying aromatic rings without the need for pre-functionalized substrates, enhancing atom economy. google.com For this compound, the electronic properties of the substituents heavily influence the regioselectivity of such reactions. The isopropyl group is an ortho-, para-directing activator, while the trifluoromethyl group is a meta-directing deactivator. This inherent electronic bias presents opportunities for highly regioselective functionalization.

Future research will likely focus on developing catalytic systems that can selectively target specific C–H bonds. For instance, transition-metal-free, boron-mediated approaches have shown promise for the regioselective ortho-functionalization of 2-aryl-N-heteroarenes. jst.go.jp Photocatalysis is also emerging as a powerful method for achieving regioselectivity in arene C–H functionalization under mild conditions. google.com Furthermore, chemoenzymatic platforms that combine the high selectivity of enzymes with the broad scope of chemocatalysis in aqueous environments represent a sustainable pathway to access highly functionalized molecules from simple precursors. fda.gov While specific examples involving this compound are not yet abundant in the literature, these advanced methodologies could be applied to selectively introduce new functional groups at the positions ortho to the isopropyl group, which are electronically activated.

Integration of Machine Learning and Artificial Intelligence in the Design and Synthesis of Trifluoromethylated Compounds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. google.comarborpharmchem.com These technologies are being applied to accelerate the design of novel compounds, optimize reaction pathways, and predict synthetic feasibility, thereby reducing waste and cost. google.comcolorado.edu

| AI/ML Application | Impact on Synthesis and Design |

| Reaction Optimization | Rapidly identifies optimal conditions (e.g., temperature, catalyst, solvent), increasing yield and reducing waste. nih.govechemi.com |

| Generative Molecular Design | Creates novel chemical structures with desired properties, expanding the accessible chemical space. |

| Retrosynthesis Prediction | Suggests efficient and feasible synthetic pathways to target molecules. colorado.edu |

| Property Prediction | Estimates biological activity, toxicity, and material properties, prioritizing promising candidates. google.com |

Exploration of Novel Catalytic Systems for Aromatic Functionalization

The development of novel catalytic systems is crucial for achieving efficient and selective C–H functionalization of aromatic compounds like this compound. Palladium and norbornene cooperative catalysis, known as the Catellani reaction, offers a powerful method for the synthesis of poly-substituted aromatics through selective functionalization of both ortho and ipso positions of aryl halides.

Ruthenium-based catalysts have also shown significant promise. For example, [RuCl2(p-cymene)]2 has been used for the arylation and alkenylation of various aromatic compounds, including those with directing groups like carboxylic acids or nitriles. These systems can tolerate a range of functional groups and provide pathways to complex substituted benzenes. The challenge in applying these systems to this compound lies in controlling the regioselectivity, given the competing directing effects of the two substituents. Future research will focus on designing ligands and catalytic conditions that can precisely control which C–H bond is activated, enabling the synthesis of specific isomers that would be difficult to access through classical electrophilic aromatic substitution.

Interdisciplinary Applications of this compound in Emerging Fields

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are found in molecules used in several emerging and established fields. The trifluoromethylphenyl moiety is a key component in many active pharmaceutical ingredients (APIs) and agrochemicals due to the ability of the -CF3 group to enhance properties like metabolic stability and binding affinity. beilstein-journals.org

Pharmaceuticals: Trifluoromethylated aromatic compounds are crucial intermediates in drug synthesis. For example, molecules containing the 4-(trifluoromethyl)aniline scaffold are used in the synthesis of various therapeutic agents. beilstein-journals.org Derivatives of this compound could serve as precursors to novel bioactive compounds.

Agrochemicals: The trifluoromethyl group is prevalent in modern pesticides and herbicides. Synthesizing derivatives from this compound could lead to new crop protection agents with improved efficacy or environmental profiles.

Materials Science: Fluorinated compounds are extensively used in the development of advanced materials, particularly liquid crystals. fda.gov The trifluoromethyl group can impart desirable properties such as chemical stability and specific mesomorphic behaviors. Research into new liquid crystal structures containing the 4-substituted-trifluoromethylbenzene core continues to be an active area. fda.govnih.gov

The future application of this compound will likely involve its use as a versatile building block for creating more complex molecules tailored for these high-value, interdisciplinary fields.

Q & A

Q. What advanced techniques analyze surface adsorption behavior in environmental interfaces?

Q. How are hazardous intermediates (e.g., brominated precursors) safely managed during synthesis?

- Methodological Answer : Implement flow chemistry to minimize exposure to volatile intermediates. Use scavengers (e.g., polymer-supported thiols) to quench excess bromine. Monitor reaction progress in real time with inline FTIR .

Q. How do researchers reconcile contradictions in reported synthesis yields across studies?

- Methodological Answer : Perform meta-analysis of literature data, identifying variables like solvent polarity or catalyst deactivation. Reproduce key experiments under standardized conditions (e.g., anhydrous DMF vs. THF) and validate via interlaboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.